4-ethyl-2H-1,2,3-triazole
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Overview
Description
4-Ethyl-2H-1,2,3-triazole is a heterocyclic compound containing three nitrogen atoms and two carbon atoms in a five-membered ring. This compound is part of the broader class of triazoles, which are known for their versatile chemical properties and potential biological activities. Triazoles have been extensively studied due to their applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2H-1,2,3-triazole typically involves the [3+2] cycloaddition reaction between alkynes and azides. This reaction, also known as the Huisgen cycloaddition, can be catalyzed by copper(I) to yield 1,4-disubstituted 1,2,3-triazoles. For this compound, the starting materials would include an ethyl-substituted alkyne and an azide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the desired product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of N-alkyl or N-acyl triazoles.
Scientific Research Applications
4-Ethyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as corrosion inhibitors and polymers.
Mechanism of Action
The mechanism of action of 4-ethyl-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. For example, triazoles are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Comparison with Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
1,2,3-Triazole: The parent compound without the ethyl substitution.
4-Methyl-2H-1,2,3-Triazole: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: 4-Ethyl-2H-1,2,3-triazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
CAS No. |
955114-82-6 |
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Molecular Formula |
C4H7N3 |
Molecular Weight |
97.1 |
Purity |
95 |
Origin of Product |
United States |
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